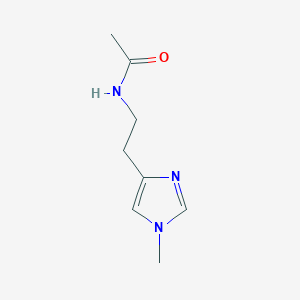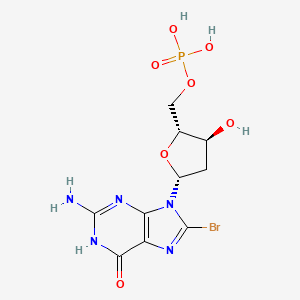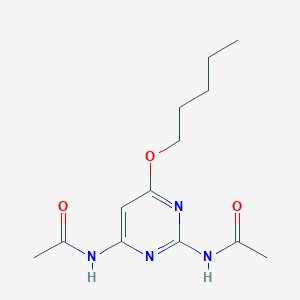
(S)-3-(Pyridin-4-yl)morpholine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-3-(Pyridin-4-yl)morpholine dihydrochloride is a chemical compound with a molecular formula of C9H12N2O. It is a derivative of morpholine, a heterocyclic amine, and pyridine, a basic heterocyclic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-(Pyridin-4-yl)morpholine dihydrochloride typically involves the reaction of pyridine derivatives with morpholine under specific conditions. One common method includes the use of a catalyst-free synthesis approach, which involves the reaction of N-hetaryl ureas and alcohols . This environmentally friendly technique yields a wide range of substituted carbamates.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as condensation, multicomponent reactions, and oxidative coupling .
化学反応の分析
Types of Reactions
(S)-3-(Pyridin-4-yl)morpholine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction may produce reduced pyridine derivatives.
科学的研究の応用
(S)-3-(Pyridin-4-yl)morpholine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of (S)-3-(Pyridin-4-yl)morpholine dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(4-Morpholinyl)pyridine: A similar compound with a pyridine ring substituted with a morpholine group.
N-pyridin-2-yl carbamates: Compounds with similar structural features and chemical properties.
Uniqueness
(S)-3-(Pyridin-4-yl)morpholine dihydrochloride is unique due to its specific stereochemistry and the presence of both pyridine and morpholine moieties. This combination imparts distinct chemical and biological properties, making it valuable in various research applications.
特性
分子式 |
C9H14Cl2N2O |
|---|---|
分子量 |
237.12 g/mol |
IUPAC名 |
(3S)-3-pyridin-4-ylmorpholine;dihydrochloride |
InChI |
InChI=1S/C9H12N2O.2ClH/c1-3-10-4-2-8(1)9-7-12-6-5-11-9;;/h1-4,9,11H,5-7H2;2*1H/t9-;;/m1../s1 |
InChIキー |
ZXWGINWCZKUZMO-KLQYNRQASA-N |
異性体SMILES |
C1COC[C@@H](N1)C2=CC=NC=C2.Cl.Cl |
正規SMILES |
C1COCC(N1)C2=CC=NC=C2.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



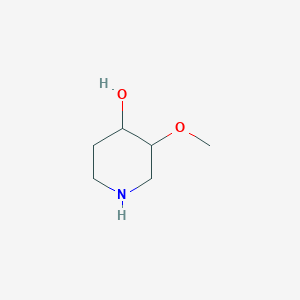

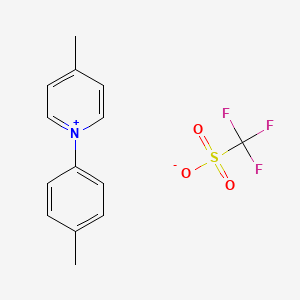
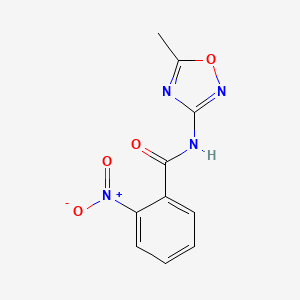
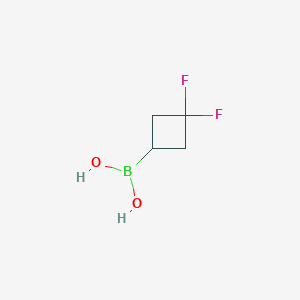
![5-Benzyl 1-(tert-butyl) 2-(hydroxymethyl)hexahydro-1H-pyrrolo[3,2-c]pyridine-1,5(4H)-dicarboxylate](/img/structure/B12933476.png)
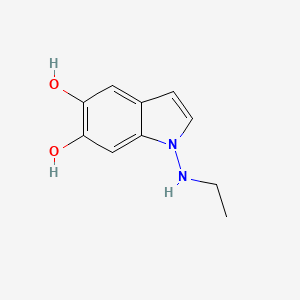
![8-Oxabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B12933483.png)

